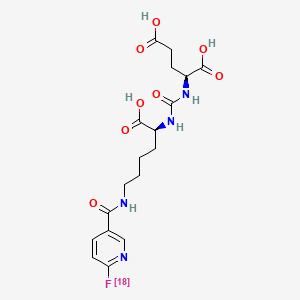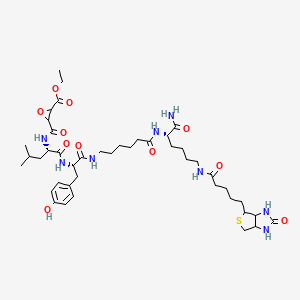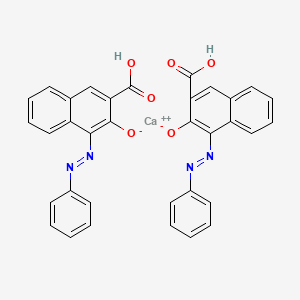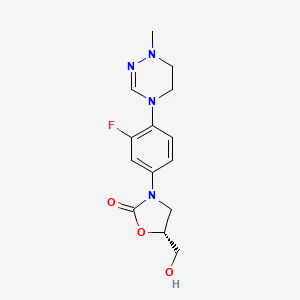
Delpazolid
描述
Delpazolid (LCB01-0371) is a novel oxazolidinone with cyclic amidrazone synthesized by LegoChem BioSciences Inc . It has in vitro activity against Gram-positive bacteria, including Mycobacterium tuberculosis .
Synthesis Analysis
Delpazolid can be synthesized in only seven steps with difluoro-nitrobenzene as the starting material . Each step shows a high yield and the products are easily purified without chromatography .Molecular Structure Analysis
The molecular formula of Delpazolid is C14H17FN4O3 . It includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .Chemical Reactions Analysis
Delpazolid has shown superior activity compared to Linezolid in prokaryote but similar mitochondrial protein synthesis inhibition .Physical And Chemical Properties Analysis
Delpazolid has a molecular weight of 308.31 g/mol . It has a melting point of 180181°C . The logP value is 0.19 ± 0.02, indicating its hydrophobic nature .科学研究应用
Treatment of Multi-Drug-Resistant Tuberculosis (MDR-TB)
Delpazolid has shown promise in the treatment of MDR-TB. It improves the minimum bactericidal concentration of Mycobacterium tuberculosis H37Rv and significantly reduces resistance rates compared with linezolid . This makes it a valuable asset in the fight against resistant strains of TB.
Phase 1 Clinical Trial Safety and Tolerability
In phase 1 clinical trials, Delpazolid demonstrated safety and tolerability, with no adverse events such as myelosuppression even after three weeks of repeated dosing . This suggests its potential for long-term treatment regimens without severe side effects.
Early Bactericidal Activity
Interim efficacy and safety results from a clinical phase 2a early bactericidal activity trial, including patients with drug-susceptible tuberculosis, were reported . These findings are crucial for guiding further phase 2a studies and understanding Delpazolid’s role in early-stage TB treatment.
Combination Therapy with Other Antitubercular Drugs
Delpazolid is being tested in combination with bedaquiline, delamanid, and moxifloxacin. This combination therapy aims to evaluate the safety, tolerability, pharmacokinetics, and exposure-response relationship of different doses of Delpazolid .
Inhibitory Effect on Gram-Positive Bacteria
Apart from TB, Delpazolid has shown a greater inhibitory effect than linezolid towards Escherichia coli at a five-fold lower concentration . This indicates its potential application against a broad spectrum of Gram-positive bacteria.
Oxazolidinone Antibacterial Agent Comparison
As an oxazolidinone, Delpazolid is compared with linezolid, the first antibacterial agent of this class. It exhibits a high degree of in vitro activity against various Gram-positive pathogens, which may include MRSA, VRE, and penicillin-resistant pneumococci .
Long-Term Toxicity Assessment
The DECODE study is designed to assess the occurrence of late toxicities as observed with linezolid, which is necessary in the clinical evaluation of novel oxazolidinones like Delpazolid .
Exposure-Response Modelling for Dose Selection
The innovative dose-finding trial DECODE supports exposure-response modelling for safe and effective dose selection of Delpazolid. This is crucial for determining the optimal dosing that balances efficacy and safety .
作用机制
Target of Action
Delpazolid, also known as LCB01-0371, is an antibiotic that primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Mycobacterium tuberculosis . These bacteria are responsible for a range of infections, including drug-resistant tuberculosis (MDR-TB).
Mode of Action
Delpazolid belongs to the class of antimicrobials known as oxazolidinones . Oxazolidinones act by inhibiting protein synthesis in bacteria . They bind to the bacterial ribosome, preventing the formation of a functional 70S-initiation complex, which is an essential component of the protein synthesis process .
Biochemical Pathways
The primary biochemical pathway affected by Delpazolid is the protein synthesis pathway in bacteria . By inhibiting this pathway, Delpazolid prevents bacteria from producing essential proteins, which leads to a cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
The pharmacokinetics of Delpazolid have been evaluated in clinical trials . It has been found to have excellent human bioavailability, with a bioavailability of approximately 100% . This means it can be administered orally or intravenously . Delpazolid also has a low protein binding rate (37% in humans), which means a larger proportion of the drug remains free in the bloodstream to exert its therapeutic effect . It is cleared rapidly from the blood, reducing the risk of toxicity .
Result of Action
The primary result of Delpazolid’s action is the inhibition of bacterial growth . By preventing bacteria from synthesizing proteins, Delpazolid effectively halts bacterial replication. This results in a reduction in the bacterial population, helping to clear the infection . In the case of MDR-TB, Delpazolid has been shown to significantly reduce resistance rates compared to linezolid .
安全和危害
未来方向
属性
IUPAC Name |
(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUWQAFDTNAYPN-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C=N1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Delpazolid | |
CAS RN |
1219707-39-7 | |
| Record name | LCB01-0371 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219707397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LCB01-0371 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DELPAZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EP6XV33E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




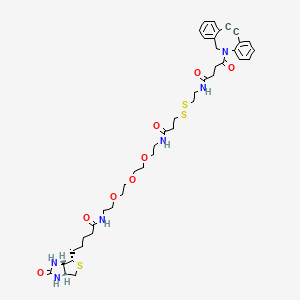



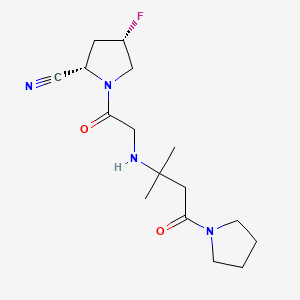
![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)
![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)
![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)

